![molecular formula C20H19NO4S B2719015 (E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide CAS No. 2035005-16-2](/img/structure/B2719015.png)
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide
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Description
Synthesis Analysis
The compound has been mentioned in the context of the catalytic protodeboronation of pinacol boronic esters . Protodeboronation using the less nucleophilic (3,5-bis (trifluoromethyl)phenyl)lithium for boron ate complex formation in place of PhLi, to prevent aryl addition to the lactam moiety, was used in the synthesis of related compounds .Chemical Reactions Analysis
The compound is involved in the catalytic protodeboronation of pinacol boronic esters . This process is part of a formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .Scientific Research Applications
Reactivity and Synthesis Studies :
- The reactivity of substituted furans and thiophenes with methyl acrylate under Diels-Alder conditions was investigated, revealing unique reactions of these compounds (Kumar & Balasubrahmanyam, 1997).
- Another study focused on the synthesis and crystal structure analysis of similar compounds, highlighting their intricate molecular structures (Prabhuswamy et al., 2016).
Applications in Solar Cell Technology :
- Novel organic sensitizers, including those based on thiophene, were developed for solar cell applications, demonstrating high efficiency in photon to current conversion (Kim et al., 2006).
Antiviral Research :
- A study identified a novel chemical compound, structurally similar to the one , that inhibits the enzymatic activities of SARS coronavirus helicase, showcasing potential antiviral applications (Lee et al., 2017).
Photopolymerization and Material Science :
- Research into photopolymerization kinetics and mechanisms involving similar compounds provides insights into advanced material science applications (Li et al., 2005).
Photographic and Imaging Techniques :
- The development of a film detection method for tritium-labelled proteins and nucleic acids in polyacrylamide gels using similar chemical compounds was a significant advancement in biochemical imaging techniques (Bonner & Laskey, 1974).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-23-16-8-5-14(12-18(16)24-2)6-10-20(22)21-13-15-7-9-17(25-15)19-4-3-11-26-19/h3-12H,13H2,1-2H3,(H,21,22)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMGXHHIKQQARB-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)acrylamide |
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